N-nitrosodiethylamine

Catalog No.
S564601
CAS No.
55-18-5
M.F
C4H10N2O
M. Wt
102.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-nitrosodiethylamine

CAS Number

55-18-5

Product Name

N-nitrosodiethylamine

IUPAC Name

N,N-diethylnitrous amide

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

InChI

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3

InChI Key

WBNQDOYYEUMPFS-UHFFFAOYSA-N

SMILES

CCN(CC)N=O

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
In water, 106,000 mg/L at 24 °C
Soluble in water
Soluble in ethanol, ethyl ether; slightly soluble in chloroform
Soluble in alcohol, ether
Soluble in organic solvents and lipids

Synonyms

N-Ethyl-N-nitrosoethanamine; DEN; DENA; Diethylnitrosamide; Diethylnitrosamine; Diethylnitrosoamine; N,N-Diethylnitrosoamine; N-Ethyl-N-nitrosoethanamine; N-Nitroso-N,N-diethylamine; NDEA; NSC 132; Nitrosodiethylamin;

Canonical SMILES

CCN(CC)N=O

Carcinogenicity Studies

NDEA is primarily studied for its potential to cause cancer (carcinogenicity). Numerous studies have investigated its effects in various animal models, with consistent findings:

  • Respiratory Carcinogen: NDEA exposure has been strongly linked to the development of lung tumors in different animal species, including hamsters, rats, and mice. Studies have shown a high incidence of lung tumors in animals exposed to NDEA, compared to control groups. [Source: National Library of Medicine, ""]
  • Liver Carcinogen: While less prominent than its effects on the lungs, NDEA exposure has also been linked to an increased risk of liver tumors in some animal studies. [Source: National Library of Medicine, ""]

Combined Carcinogen Effects

Research suggests that NDEA can act synergistically with other carcinogens, meaning its combined effect is greater than the individual effects of each substance alone. Studies have shown that NDEA exposure can enhance the carcinogenicity of other chemicals, even at low doses. [Source: National Library of Medicine, ""]

N-nitrosodiethylamine is an organic compound with the chemical formula C4_4H10_{10}N2_2O. It appears as a light yellow, volatile liquid with an amine-like odor and is soluble in water, lipids, and various organic solvents. This compound is classified as a nitrosamine, a group of chemicals known for their potential carcinogenic properties. N-nitrosodiethylamine is primarily recognized for its role in experimental research related to liver tumorigenesis and is considered a probable human carcinogen by the International Agency for Research on Cancer, classified as Group 2A .

NDEA's primary mechanism of action is related to its carcinogenic properties. It is believed to be metabolized in the liver by cytochrome P450 enzymes into reactive intermediates that can alkylate DNA. This alkylation disrupts the DNA structure, leading to mutations and potentially cancer development.

NDEA is a hazardous compound with significant safety concerns:

  • Carcinogenicity: Classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Chronic exposure to NDEA has been linked to an increased risk of liver cancer in humans.
  • Acute toxicity: Exposure to high levels of NDEA can cause irritation to the eyes, skin, and respiratory system.
  • Flammability: NDEA is flammable and can emit toxic fumes upon combustion [].
Typical of nitrosamines. One notable reaction involves its formation through the nitrosation of diethylamine using nitrous acid:

R NH2+HNO2R N NO +H2O\text{R NH}_2+\text{HNO}_2\rightarrow \text{R N NO }+\text{H}_2\text{O}

where R represents the ethyl group in this case. This reaction highlights the compound's susceptibility to forming other nitrogen-containing species under acidic conditions. Additionally, N-nitrosodiethylamine reacts with strong oxidizing agents and can decompose upon heating, releasing toxic nitrogen oxides .

N-nitrosodiethylamine exhibits significant biological activity, particularly in its carcinogenic potential. Studies have shown that it can induce oxidative stress and generate reactive oxygen species, leading to cellular injury and DNA damage . The compound has been implicated in perturbing amino acid biosynthesis, particularly arginine, and affecting mitochondrial genome maintenance . Its mechanism of action involves alkylation of DNA, which can lead to mutations and tumor formation in laboratory animals .

The synthesis of N-nitrosodiethylamine typically involves the nitrosation of diethylamine. A common laboratory method includes reacting diethylamine with sodium nitrite in an acidic medium:

  • Reagents: Diethylamine and sodium nitrite.
  • Conditions: The reaction usually takes place at low temperatures to minimize decomposition.
  • Reaction:
    C2H5NH2+NaNO2+HClC4H10N2O+NaCl+H2O\text{C}_2\text{H}_5\text{NH}_2+\text{NaNO}_2+\text{HCl}\rightarrow \text{C}_4\text{H}_{10}\text{N}_2\text{O}+\text{NaCl}+\text{H}_2\text{O}

This method is widely used due to its efficiency and relatively straightforward procedure .

N-nitrosodiethylamine has several applications across different fields:

  • Industrial Use: It serves as an additive in gasoline and lubricants, enhancing their performance .
  • Research: The compound is utilized in experimental studies to investigate mechanisms of carcinogenesis and liver tumorigenesis .
  • Chemical Synthesis: It acts as a precursor in the synthesis of other nitrogen-containing compounds.

Despite its utility, the potential health risks associated with exposure necessitate careful handling and regulation .

Studies on N-nitrosodiethylamine have focused on its interactions with biological systems. Research indicates that it disrupts normal cellular processes by inducing oxidative stress and damaging DNA integrity . These interactions are critical for understanding its carcinogenic properties and developing strategies for mitigating exposure risks.

Several compounds share structural similarities with N-nitrosodiethylamine, particularly within the nitrosamine class. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaCarcinogenicityUnique Features
N-nitrosodimethylamineC2_2H6_6N2_2OYesCommonly found in cured meats; volatile liquid
N-nitrosopropylamineC4_4H9_9N2_2OYesInduces tumors in various animal models
N-nitroso-N-methylureaC3_3H8_8N4_4OYesUsed in studies related to bladder cancer
N-nitroso-N-ethylureaC4_4H10_10N4_4OYesInvestigated for effects on liver carcinogenesis

N-nitrosodiethylamine stands out due to its specific applications in industrial processes and research settings, alongside its recognized potential for inducing liver tumors .

Physical Description

N-nitrosodiethylamine is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics.
Slightly yellow liquid; [Merck Index]
Clear slightly yellow liquid.

Color/Form

Yellow oil
Slightly yellow liquid

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

102.079312947 g/mol

Monoisotopic Mass

102.079312947 g/mol

Boiling Point

351 °F at 760 mmHg (NTP, 1992)
172 °C
BP: 175-177 °C
351 °F

Flash Point

145 °F (NTP, 1992)
145 °F

Heavy Atom Count

7

Density

0.9422 at 68 °F (NTP, 1992) - Less dense than water; will float
0.9422 g/ cu cm at 20 °C
0.9422

LogP

0.48 (LogP)
log Kow = 0.48

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /oxides of nitrogen/.

UNII

3IQ78TTX1A

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (10.2%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: N-Nitrosodiethylamine (NDEA) is a slightly yellow oil. It is soluble in water. USE: NDEA is not commercially produced in the US but can be formed as a byproduct in the rubber, dye and metal foundry industries. EXPOSURE: Workers in industries that produce NDEA may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of foods or drinking water containing NDEA. Inhalation of cigarette smoke may also be a source of exposure. If NDEA is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. It will volatilize into air from moist soil and water surfaces. It is expected to move easily through soil. It may be broken down by microorganisms. It is not expected to build up in fish. RISK: Data on the potential for NDEA to produce toxic effects in humans were not available. Damage to the liver was reported in laboratory animals exposed to high oral doses of NDEA. Some animals died. Increased fetal death was observed in laboratory animals exposed to high oral doses during pregnancy. No birth defects were noted. Data on the potential for NDEA to cause infertility in laboratory animals were not available. Tumors were induced at multiple sites in several species of laboratory animals exposed orally, dermally, in the air, or via injection to NDEA over time. Affected organs and tissues included the liver, trachea, lungs, upper gastrointestinal tract, esophagus, kidney, brain, pancreas, male and female reproductive organs, and blood. Tumors were also induced in offspring following exposure during pregnancy. The U.S. EPA IRIS program determined that NDEA is a probable human carcinogen based on induction of tumors at multiple sites in both rodent and nonrodent species exposed by various routes. The International Agency for Research on Cancer determined that NDEA is probably carcinogenic to humans based on no data for carcinogenicity in humans, but sufficient evidence of carcinogenicity in animals. The U.S. National Toxicology Program 14th Report on Carcinogens determined that NDEA is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in laboratory animals. (SRC)

Pharmacology

N-Nitrosodiethylamine is a synthetic light-sensitive, volatile, clear yellow oil that is soluble in water, lipids, and other organic solvents. It is used as gasoline and lubricant additive, antioxidant, and stabilizer for industry materials. When heated to decomposition, N-nitrosodiethylamine emits toxic fumes of nitrogen oxides. N-Nitrosodiethylamine affects DNA integrity, probably by alkylation, and is used in experimental research to induce liver tumorigenesis. It is considered to be reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Alkylating Agents

Mechanism of Action

... It is shown that the two nitrosamines N-nitrosodiethylamine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bind to nicotinic cholinergic receptors in hamster lung. Binding of the nitrosamines as well as nicotine to this receptor stimulates proliferation of human lung carcinoid cells in vitro. These data suggest chronic stimulation of nicotinic receptors by nicotine and nitrosamines in smokers as one of the molecular events responsible for stimulation of neuroendocrine cell proliferation and ultimately the development of lung tumors with neuroendocrine differentiation. ...

Vapor Pressure

5.7 mmHg at 77 °F ; 8.8 mmHg at 94.1 °F (NTP, 1992)
0.86 [mmHg]
VP: 0.16, 0.40, 1.6 and 2.7 mm Hg at 0, 10, 30 and 40 °C, respectively
0.86 mm Hg at 20 °C
5.7 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

55-18-5

Absorption Distribution and Excretion

/MILK/ In goats, 1 hr after oral administration of 30 mg/kg bw nitrosodiethylamine, there were 11.4 mg/kg nitrosodiethylamine in milk and 11.9 mg/kg in blood. Only traces were found in milk and none in blood after 24 hr.
Autoradiographic studies indicated that non-metabolized N-nitrosodiethylamine passed to fetuses with even distribution in most fetal tissues on all studied days of gestation (day 12, 14, 16, 16 and 18) in mice. Results also indicated metabolism of the substance in mucosa of fetal bronchial tree and liver on day 18 of gestation.

Metabolism Metabolites

Inhibition of sulfotransferase by 2,6-dichloro-4-nitrophenol completely abolished the genotoxic potential of N-nitrosodiethanolamine in rat liver as indicated by the induction of DNA single-strand breaks. The DNA strand-breaking potential of N-nitroso-2-hydroxymorpholine, a metabolite of N-nitrosodiethanolamine formed by alcohol dehydrogenase -mediated oxidation, was also almost quantitatively abolished. In contrast to these beta-hydroxylated nitrosamines, the effectiveness of N-nitrosodiethylamine remained unaffected by 2,6-dichloro-4-nitrophenol with respect to its DNA damaging potential. ... A new activation mechanism for N-nitrosodiethanolamine is proposed: N-nitrosodiethanolamine is transformed at first by alcohol dehydrogenase into the cyclic hemiacetal N-nitroso-2-hydroxymorpholine. This cyclic beta-hydroxynitrosamine appears to be a substrate for sulfotransferase. The resulting sulfate conjugate is suggested to be ultimate genotoxic electrophile. However, the results do not exclude the possibility that N-nitrosodiethanolamine itself undergoes sulfate conjugation.
Oxidative N-deethylation of NDEA accounts for the production of CO2 and alkylating species in vivo. The rate of metabolism of NDEA by slices of organs from rats and hamsters in vitro has been measured, and a correlation made between the degree of metabolism and the distribution of induced tumors. After administration of NDEA to rats or hamsters, several ethylated derivatives were produced in liver and kidney nucleic acids. These included 7-ethylguanine, O6-ethylguanine and 3-ethyladenine.
... Evidence suggests that nitrosodiethylamine requires metabolic activation in order to exert its carcinogenic and toxic effects. ... N-nitrosoethyl-N-(2-hydroxyethyl)amine and N-nitrosoethyl-N-(carboxymethyl)amine have been detected in urine of rats. ...
Possible relationships between structure and metabolism of nitrosamines have been investigated in the rat small intestine. Isolated segments of jejunum and ileum were perfused from the luminal side for 2 hr with a Tyrode solution containing one of four symmetrical dialkylnitrosamines with 2-5 carbon atoms per side chain, all (14)C-labeled at the alpha position, or one of two unsymmetrical nitrosamines, N-nitroso-tert-butylmethylamine and N-nitrosomethylbenzylamine, (14)C-labeled in the methyl group. Besides measurement of (14)C to intestinal tissue, the absorbed fluid (absorbate) as well as the perfusion medium and tissue homogenates were analyzed by for the presence of polar metabolites to assess the intestinal metabolism of nitrosamines. Neither N-nitrosodiethylamine nor the two unsymmetrical nitrosamines were metabolized to any significant extent.
Nitrosodiethylamine has known human metabolites that include N-Nitrosoethanamine.

Wikipedia

N-Nitrosodiethylamine

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Formed by the interaction of nitrite with diethylamine, and by the action of nitrate reducing bacteria.
... laboratory synthesis of N-nitrosamines is the reaction of a secondary amine with acidic nitrite at ca pH 3. The primary nitrosating intermediate is N2O3 arising from nitrous acid. /N-nitrosamines/
Industrial preparationn: Reilly, German patent 1085166 (1960 to du Pont), ... Levering, Maury, United States of America patent 3090786 (1963 to Hercules Powder).

General Manufacturing Information

Ethanamine, N-ethyl-N-nitroso-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2522, Issue 2; Procedure: gas chromatography with thermal energy analyzer; Analyte: N-nitrosodiethylamine; Matrix: air; Detection Limit: 0.05 ug/sample.
Method: OSHA 13; Procedure: gas chromatography with chemiluminescence detection; Analyte: N-nitrosodiethylamine; Matrix: air; Detection Limit: 0.4 ug/cu m (96 ppt).
Method: OSHA 27; Procedure: gas chromatography with thermal energy analyzer detection; Analyte: N-nitrosodiethylamine; Matrix: air; Detection Limit: 0.031 ppb (0.13 ug/cu m).
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosodiethylamine; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for N-Nitrosodiethylamine (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

The carcinogens N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN) were detected in rat saliva by gas liquid chromatography or HPLC after their ip injections. Salivary levels were equal to or greater than blood levels. A fairly linear dose response in salivary levels was observed in the range of 1-50 mg/kg.
A group-selective method for the determination of total N-nitroso compounds (NOC) has been adapted for analysing human urine samples. Nitrate was first removed from urine by an anion-exchange procedure that prevented the significant loss of various added reference NOC and unidentified urinary NOC. The total NOC were then determined by injecting the urine sample (nitrate content less than 1 mmol l-1) or anion-exchange eluate into refluxing ethyl acetate containing either acetic acid for determining heat and acetic acid labile thermal energy analyser responsive compounds (TAC) or into hydrogen bromide for the determination of TAC and NOC. The nitrogen monoxide levels released were measured using thermal energy analysis with chemiluminescence detection, and the differnce between the two determinations represented the concentrations of NOC. The optimum conditions for preventing artefactual nitrosation in urine samples by the addition of sodium hydroxide or sulphamic acid without decomposition of NOC were determined. The influence of time and storage conditions on NOC stability was investigated. Fifteen urine samples collected from volunteers dosed with proline were analysed for total NOC and N-nitrosamino acids revealing a preponderance of unknown NOC. The determination of total NOC in human urine using this group-selective method offers a new approach to the estimation of human exposure to NOC and to isolate hitherto unknown NOC and their metabolites. /N-nitroso cmpd/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Color Code-Green: General storage may be used. Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, dark, well-ventilated area away from light, oxidizers, reducing agents, hydrogen bromide. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

OBJECTIVE: The present paper aims to investigate the effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and N-nitrosodiethylamine (DEN) on tumorigenesis and its potential mechanism. METHODS: The potentials of TCDD and DEN in separation or in combination to induce malignant transformation were tested in Balb/c 3T3 cells by using a cell transformation assay method. The possible mechanism of observed effects was studied further by adding a-naphthoflavone (a-NF), a competitive binding agent of TCDD, to the Aryl hydrocarbon receptor (AhR) pathway. The mRNA expressions of Cyp1a1 and Cyp2a5 gene in Balb/c 3T3 cells treated by DEN and TCDD in separation or in combination with or without presence of a-NF were measured with fluorescence quantification RT-PCR technique. RESULTS: The cell transformation frequency (TF) was significantly higher in case of induction with TCDD in combination with DEN, as compared to that with either TCDD or DEN alone. These effects were not inhibited via a-NF. The mRNA expression levels of both Cyp1a1 and Cyp2a5 were enhanced by TCDD treatment alone, but this inducible effect was blocked in cells treated by TCDD and DEN in combination. CONCLUSION: TCDD and DEN had a significant synergistic effect on tumorigenesis when they were used in combination. AhR pathway may not be the key mechanism of this synergistic effect. Thus, it is necessary to further test the potential mechanism involved in cancer development.
... In the present study, we examined the effects of pitavastatin - a drug used for the treatment of hyperlipidemia - on the development of diethylnitrosamine (DEN)-induced liver preneoplastic lesions in C57BL/KsJ-db/db (db/db) obese mice. Male db/db mice were administered tap water containing 40 ppm DEN for 2 weeks and were subsequently fed a diet containing 1 ppm or 10 ppm pitavastatin for 14 weeks. At sacrifice, feeding with 10 ppm pitavastatin significantly inhibited the development of hepatic premalignant lesions, foci of cellular alteration, as compared to that in the untreated group by inducing apoptosis, but inhibiting cell proliferation. Pitavastatin improved liver steatosis and activated the AMPK-alpha protein in the liver. It also decreased free fatty acid and aminotransferases levels, while increasing adiponectin levels in the serum. The serum levels of tumor necrosis factor (TNF)-alpha and the expression of TNF-alpha and interleukin-6 mRNAs in the liver were decreased by pitavastatin treatment, suggesting attenuation of the chronic inflammation induced by excess fat deposition.
Resveratrol, a phytochemical compound abundant in red wine and grapes, is known to affect cancer cells both in vitro and in vivo. ... This study reports the effects of resveratrol in the early and advanced stages of hepatocarcinogenesis in a model of N-nitrosodiethylamine (DEN)-induced hepatocellular carcinoma (HCC) of male Wistar rats. For the experiment, rats were divided into different groups and treated with resveratrol either from day 1 of DEN administration for 15 days (pre-HCC), or after the development of HCC, i.e., 15-16 weeks after DEN administration (post-HCC), and compared to untreated HCC-bearing rats. Biochemical analysis of alpha-fetoprotein, the known serum marker for HCC, and other serum and liver marker enzymes also demonstrated a decreased level upon resveratrol treatment compared to the untreated HCC-bearing rats. H and E staining of tissue sections from the liver showed alteration or transformation of liver parenchymatous tissue in DEN-induced HCC (at 15-16 weeks). Resveratrol treatment during early (on day 1 of DEN-induction) and advanced (weeks 17-18) HCC showed a marked difference in the tissue architecture compared to untreated HCC. Immunoblot analysis revealed that resveratrol intervention at both the early and advanced stages of DEN-induced HCC activated the apoptotic markers, such as PARP cleavage, caspase-3 activation, p53 up-regulation and cytochrome-c release. In addition, semiquantitative RT-PCR and immunoblot analysis demonstrated the up- and down-regulation of key apoptotic regulators, such as Bax and Bcl2, respectively, in a resveratrol treatment-dependent manner. ...
The chemopreventive potential of Tephrosia purpurea extract (TPE) on N-nitrosodiethylamine (NDEA)-induced hepatocellular carcinoma (HCC) in Wistar rats was assessed. HCC was induced by a single intraperitoneal injection of NDEA (200 mg/kg) followed by subcutaneous injections of CCl(4) (3 mL/kg per week) for six weeks. After administration of the carcinogen, 200 and 400 mg/kg TPE were administered orally once a day throughout the study. The levels of liver cancer markers, including alpha-fetoprotein and carcinoembryonic antigen, were substantially increased by NDEA treatment. TPE treatment significantly reduced liver injury and restored the entire liver cancer markers. Additionally, TPE markedly normalized the activity of antioxidant enzymes, namely lipid peroxidation, reduced glutathione, catalase, superoxide dismutase, glutathione peroxidase and glutathione-S-transferase in the liver of NDEA-treated rats. Treatment with TPE significantly reduced the nodule incidence and multiplicity in the carcinogen-bearing rats. Histological observations of the liver tissues correlated with the biochemical observations. These findings powerfully support that T. purpurea prevented lipid peroxidation, suppressed the tumor burden, and promoted enzymatic and nonenzymatic antioxidant defence systems during NDEA-induced hepatocarcinogenesis. This might have been due to modulating the antioxidant defense status, which contributed to its anticarcinogenic potential.
For more Interactions (Complete) data for N-Nitrosodiethylamine (16 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Inhibition of TGFβ1 accelerates regeneration of fibrotic rat liver elicited by a novel two-staged hepatectomy

Bo Zhang, Fanzheng Meng, Yao Liu, Yubin Yuan, Jizhou Wang, Dehai Wu, Yifeng Cui, Shugeng Zhang, Hongrui Guo, Shuhang Liang, Wei Wang, Matthew Klos, Sherry Morgenstern, Yufeng Liu, Linmao Sun, Kun Ma, Xirui Liu, Yan Wang, Jihua Han, Guangchao Yang, Chenyang Zheng, Xianying Li, Shuo Zhou, Changyong Ji, Qingquan Bai, Jiabei Wang, Lianxin Liu
PMID: 33754025   DOI: 10.7150/thno.52102

Abstract

Emerging evidence is demonstrating that rapid regeneration of remnant liver elicited by associating liver partition and portal vein ligation for staged hepatectomy (ALPPS) may be attenuated in fibrotic livers. However, the molecular mechanisms responsible for this process are largely unknown. It is widely acknowledged that the TGFβ1 signaling axis plays a major role in liver fibrosis. Therefore, the aims of this study were to elucidate the underlying mechanism of liver regeneration during ALPPS with or without fibrosis, specifically focusing on TGFβ1 signaling.
ALPPS was performed in rat models with
-diethylnitrosamine-induced liver fibrosis and no fibrosis. Functional liver remnant regeneration and expression of TGFβ1 were analyzed during the ALPPS procedures. Adeno-associated virus-shTGFβ1 and the small molecule inhibitor LY2157299 (galunisertib) were used separately or in combination to inhibit TGFβ1 signaling in fibrotic rats.
Liver regeneration following ALPPS was lower in fibrotic rats than non-fibrotic rats. TGFβ1 was a key mediator of postoperative regeneration in fibrotic liver. Interestingly, AAV-shTGFβ1 accelerated the regeneration of fibrotic functional liver remnant and improved fibrosis, while LY2157299 only enhanced liver regeneration. Moreover, combination treatment elicited a stronger effect.
Inhibition of TGFβ1 accelerated regeneration of fibrotic liver, ameliorated liver fibrosis, and improved liver function following ALPPS. Therefore, TGFβ1 is a promising therapeutic target in ALPPS to improve fibrotic liver reserve function and prognosis.


On-line solid phase extraction-ultra-high performance liquid chromatography coupled to tandem mass spectrometry for the determination of N-nitrosodiethanolamine in baby shampoo

Alyne Tada, Caio Rodrigues-Silva, Susanne Rath
PMID: 34000519   DOI: 10.1016/j.jpba.2021.114132

Abstract

N-nitrosodiethanolamine (NDELA) is a carcinogenic contaminant of concern in the cosmetics industry. Contaminated raw material, degradation, reactions of ingredients of the formulation, or migration of packaging material can be responsible for the presence of NDELA in the final product. Liquid chromatography coupled to tandem mass spectrometry is the most widely accepted technique for the quantitation of NDELA in cosmetic products. Still, there is no consensus regarding the sample preparation procedure. The aim of this work was to evaluate the performance of two-dimensional liquid chromatography coupled with tandem mass spectrometry for the determination of NDELA in shampoo. In the first dimension an Oasis HLB SPE-column was used and in the second dimension a CSH C18 column. NDELA-d
was used as an internal standard. The 2D-LC parameters were optimized by a central composite multivariate design. However, before quantitation, a sample preparation step using solid-phase extraction was necessary to eliminate compounds present in the formulation, especially surfactants that were not compatible with the chromatographic columns. Moreover, the complex matrices and singular compositions of shampoo from different manufacturers required adjustments of the sample preparation procedure for each sample. The limit of quantitation of the method for the determination of NDELA in shampoo was in the range of 5-10 ng g
. The accuracy of the method at the LOQ (10 ng g
) was 114 % and the inter-day precision of 15.3 % (n = 9). One sample out of 12 presented an NDELA concentration of 54 ng g
.


Prophylactic effects of Cynara scolymus L. leaf and flower hydroethanolic extracts against diethylnitrosamine/acetylaminoflourene-induced lung cancer in Wistar rats

Adel Abdel-Moneim, Osama M Ahmed, Sanaa M Abd El-Twab, Mohamed Y Zaky, Lamiaa N Bakry
PMID: 33834342   DOI: 10.1007/s11356-021-13391-x

Abstract

The study examines the prophylactic action of artichoke leaf hydroethanolic extract (ALE) and artichoke flower head hydroethanolic extract (AFE) against diethylnitrosamine (DEN)/acetylaminofluorene (AAF)-induced lung cancer in Wistar rats. To chemically induce lung cancer, DEN was injected intraperitoneally twice a week for a fortnight at a dose of 150 mg/kg body weight (b.w.), followed by oral supplementation of AAF four times a week for 3 weeks at a dose of 20 mg/kg b.w. The DEN/AAF-administered rats were orally supplemented with ALE or AFE at a dose of 100 mg/kg b.w. for 17 weeks starting from the 1st week of DEN injection to the 17th week of the experiment. The lung cancerous injuries resulting from DEN/AAF-administration were significantly improved by the treatment with ALE and AFE as observed in histological examination. In addition, there was a significant reduction in lung lipid peroxidation, with resultant elevation in antioxidant enzymatic activity of glutathione-S-transferase, glutathione peroxidase, glutathione reductase, and superoxide dismutase as well as glutathione content in DEN/AAF-supplemented rats treated with ALE and AFE as compared to DEN/AAF-administered control. The lung tumor suppressor protein (p53) and B-cell lymphoma-2 (Bcl-2) mRNA expression significantly increased in the rats treated with ALE and AFE. In conclusion, the finding showed that ALE and AFE produced anti-cancer prophylactic effects against DEN/AAF-induced lung cancer in rats via suppression of oxidative stress and improved apoptotic signal induction.


Presence of nitrosamine impurities in medicinal products

Ilijana Sedlo, Teo Kolonić, Siniša Tomić
PMID: 33787187   DOI: 10.2478/aiht-2021-72-3491

Abstract

In 2018, some sartan medicinal products were reported to be contaminated with nitrosamine compounds, which are potent mutagenic carcinogens. Two nitrosamines received particular attention:
-nitrosodimethylamine (NDMA) and
-nitrosodiethylamine (NDEA). These have since been confirmed in different types of medicinal products, including ranitidine and metformin. Consequently, the European Medicines Agency (EMA) started an investigation into the cause of contamination and an assessment of the risk to patients taking contaminated medicinal products. The main source of contamination were changes in production, which involves combinations of amines and nitrogen compounds and the use of specific catalysts and reagents. Withdrawals of medicinal products that took place in Croatia did not lead to a shortage of sartan- or metformin-containing medicines. Moreover, ranitidine had been preventively withdrawn all over the EU, including Croatia, creating shortages at the time, but was subsequently replaced with therapeutic alternatives.


Morus nigra L. extract prolongs survival of rats with hepatocellular carcinoma

Sara Hooshmand, Mohammad Reza Mahdinezhad, Shirin Taraz Jamshidi, Mohammad Soukhtanloo, Farshad Mirzavi, Mehrdad Iranshahi, Maedeh Hasanpour, Ahmad Ghorbani
PMID: 33624311   DOI: 10.1002/ptr.7056

Abstract

Morus nigra is a rich source of anthocyanins, phytochemicals that have anticancer effects. This study aimed to investigate the effects of M. nigra extract (MNE) on diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC). Male Sprague-Dawley rats were assigned into four groups (n = 10): control, DEN, and DEN +100 or 400 mg/kg of MNE. After 4 months, the DEN group showed a significant mortality rate, hepatic lipid peroxidation, dysplastic nodules in the cirrhotic liver, and an increase of blood bilirubin, aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP). Also, the body weight gain, blood albumin and glucose, liver antioxidant capacity (thiol groups), and some hematological parameters (RBC, hematocrit, hemoglobin, and platelet) were significantly decreased in the DEN group. MNE significantly increased survival, reduced the size of HCC nodules, improved liver oxidant/antioxidant status, and prevented the above-mentioned changes in the blood (except ALP, glucose, and platelet). Quantitative real-time PCR showed that MNE decreased the expression of Wnt4 and β-catenin, while had no significant effect on PI3K, Akt, and PTEN expression. The MNE did not exhibit antiproliferative activity against HepG2 liver cancer cells. In conclusion, MNE exhibits a hepatoprotective effect through inhibiting oxidative stress and Wnt4/β-catenin pathway and therefore prolongs the survival of rats with HCC.


Chemopreventive Effect of

Piman Pocasap, Natthida Weerapreeyakul, Rawiwan Wongpoomchai
PMID: 34299510   DOI: 10.3390/molecules26144235

Abstract

ssp.
(Kurz) Gogelein (CP) is an indigenous plant found mainly in southeast Asia. Several in vitro studies have confirmed its activity against hepatocellular carcinoma; however, in vivo studies of the effect of CP on liver cancer are needed. This study investigated the effect of CP on early-stage hepatocarcinogenesis in rat liver when using diethylnitrosamine (DEN) as a carcinogen. Immunohistochemistry was used to detect (a) upregulation of glutathione
-transferase placental (GST-P) positive foci, (b) the proliferating cell nuclear antigen PCNA, and (c) apoptotic cells in the liver as indicators of early-stage carcinogenesis. Immunohistochemical parameters were observed in rats given CP orally following DEN injection. Rats given DEN presented overexpression of GST-P positive foci, PCNA, and apoptotic cells, indicating the formation of cancerous tissues, and these effects were diminished by CP treatment. CP thus inhibited hepatocarcinogenic effects in an animal model. These results could help plan further in vivo studies and support the use of CP to prevent processes that promote the pathogenesis of hepatocellular carcinoma in humans.


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